![molecular formula C14H22N2O B310291 N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
N-[4-(diethylamino)-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]propanamide, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. Lidocaine is a member of the amide class of local anesthetics and is chemically similar to other local anesthetics such as bupivacaine and ropivacaine. Lidocaine is a white, crystalline powder that is soluble in water and alcohol.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause a decrease in heart rate and cardiac output. In addition, Lidocaine can cause muscle relaxation and can inhibit the release of neurotransmitters.
実験室実験の利点と制限
Lidocaine has a number of advantages for use in lab experiments. It is a well-established local anesthetic and antiarrhythmic drug, and its mechanism of action is well understood. Lidocaine is also readily available and relatively inexpensive. However, Lidocaine does have some limitations for use in lab experiments. It can be toxic at high doses, and its effects can vary depending on the route of administration and the concentration used.
将来の方向性
There are a number of future directions for research on Lidocaine. One area of research is the development of new formulations of Lidocaine that can be used for the treatment of neuropathic pain and chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects than Lidocaine. Additionally, research is ongoing to better understand the mechanism of action of Lidocaine and to identify new targets for local anesthetic drugs.
合成法
Lidocaine can be synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then hydrogenated to form Lidocaine.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. Lidocaine is also used as an antiarrhythmic drug for the treatment of ventricular arrhythmias. In addition, Lidocaine has been studied for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-14(17)15-13-9-8-12(10-11(13)4)16(6-2)7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
InChIキー |
LYCZQBDIDVPVQB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
正規SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



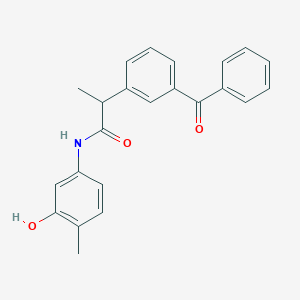
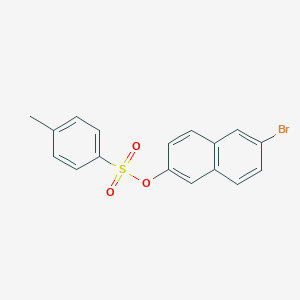
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)
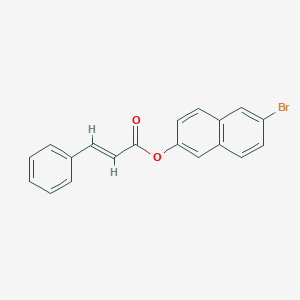
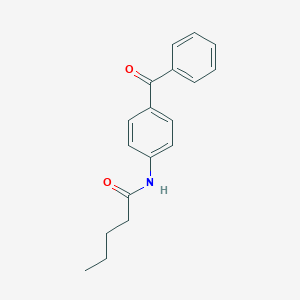

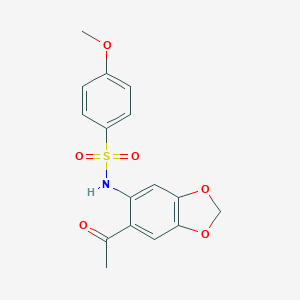

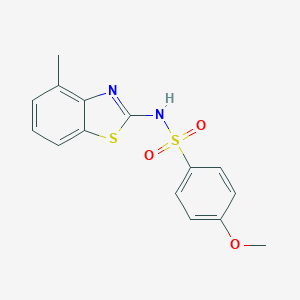


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)

